molecular formula C13H10FN3O3S B5400577 N-(4-fluoro-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(4-fluoro-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No. B5400577
M. Wt: 307.30 g/mol
InChI Key: UXLAXNGJNVLYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluoro-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide (referred to as FMBS) is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields, including medicine and biology. FMBS is a fluorescent dye that can be used as a probe for various biological and biochemical studies.

Mechanism of Action

The mechanism of action of FMBS involves its ability to bind to specific targets and emit fluorescence upon excitation. The binding of FMBS to its target can induce conformational changes, which can be detected by changes in fluorescence intensity or wavelength. The emission of fluorescence is due to the relaxation of the excited state of FMBS to its ground state.
Biochemical and Physiological Effects:
FMBS has been shown to have minimal cytotoxicity and can be used to study live cells. It has also been shown to be stable under physiological conditions, making it an ideal probe for in vivo studies. FMBS has been used to study the binding of proteins, DNA, and RNA, as well as to investigate enzyme activity and membrane potential changes.

Advantages and Limitations for Lab Experiments

FMBS has several advantages over other fluorescent probes, including its high sensitivity, stability, and low cytotoxicity. However, it also has some limitations, including its relatively low quantum yield and limited photostability under prolonged irradiation.

Future Directions

Future research on FMBS could focus on developing new derivatives that have improved photostability and quantum yield. FMBS could also be used to study the interaction of proteins with other small molecules, such as drugs, and to investigate the role of post-translational modifications in protein function. Additionally, FMBS could be used to study the dynamics of protein-protein interactions in live cells.

Synthesis Methods

The synthesis of FMBS involves a multistep process that includes the reaction of 4-fluoro-2-methylaniline with 2-nitrobenzaldehyde to form 4-fluoro-2-methyl-N-(2-nitrobenzyl)aniline. This intermediate is then reacted with thionyl chloride to form the corresponding chloro derivative, which is further reacted with sodium azide to form the benzoxadiazole ring. The final step involves the reaction of the benzoxadiazole intermediate with sulfamic acid to form FMBS.

Scientific Research Applications

FMBS has been widely used as a fluorescent probe for various biological and biochemical studies. It has been used to study the binding of proteins, DNA, and RNA, as well as to investigate enzyme activity and membrane potential changes. FMBS has also been used to study the localization and trafficking of proteins in cells.

properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O3S/c1-8-7-9(14)5-6-10(8)17-21(18,19)12-4-2-3-11-13(12)16-20-15-11/h2-7,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLAXNGJNVLYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NS(=O)(=O)C2=CC=CC3=NON=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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